molecular formula C16H8N4O2 B11062178 Benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro- CAS No. 664327-70-2

Benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro-

Cat. No.: B11062178
CAS No.: 664327-70-2
M. Wt: 288.26 g/mol
InChI Key: BEGOIWGBIIJBQE-UHFFFAOYSA-N
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Description

Benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro- (CAS: 200396-53-8) is a nitro- and cyano-substituted tetracyclic heterocyclic compound with the molecular formula C₂₂H₁₃N₅O₂. Its structure consists of a benzimidazo[1,2-a]quinoline core with a nitro (-NO₂) group at position 3 and a cyano (-CN) group at position 6 ().

Properties

CAS No.

664327-70-2

Molecular Formula

C16H8N4O2

Molecular Weight

288.26 g/mol

IUPAC Name

3-nitrobenzimidazolo[1,2-a]quinoline-6-carbonitrile

InChI

InChI=1S/C16H8N4O2/c17-9-11-7-10-8-12(20(21)22)5-6-14(10)19-15-4-2-1-3-13(15)18-16(11)19/h1-8H

InChI Key

BEGOIWGBIIJBQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C4=C(C=C(C=C4)[N+](=O)[O-])C=C3C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Scope

A robust method for synthesizing benzimidazo[1,2-a]quinoline scaffolds involves a cascade reaction combining aromatic nucleophilic substitution (SNAr) and intramolecular Knoevenagel condensation. As demonstrated by Wang et al. (2013), 2-fluoroarylaldehydes react with benzimidazole derivatives under basic conditions (K2CO3, DMSO, 110°C) to form the quinoline core. For nitro-functionalized variants, 3-nitro-2-fluoroarylaldehydes serve as ideal substrates, enabling direct incorporation of the nitro group at the 3-position during the SNAr step.

The reaction proceeds via:

  • SNAr Attack : The benzimidazole nitrogen attacks the electron-deficient 2-fluoroarylaldehyde, displacing fluoride.

  • Knoevenagel Cyclization : The aldehyde group condenses with the adjacent nitrile moiety, forming the quinoline ring.

Table 1: Substrate Optimization for Cascade Reactions

2-Fluoroarylaldehyde SubstrateBenzimidazole DerivativeYield (%)Reference
3-Nitro-2-fluorobenzaldehyde1H-Benzimidazole-2-acetonitrile58
3-Nitro-2-fluorobenzaldehyde5-Methoxy-1H-benzimidazole-2-acetonitrile52
3-Nitro-2-fluorobenzaldehyde6-Chloro-1H-benzimidazole-2-acetonitrile49

Key limitations include reduced yields with electron-donating substituents on benzimidazole (e.g., methoxy groups) due to decreased nucleophilicity.

Photochemical Cyclization of Acrylonitrile Precursors

Synthesis of Benzimidazolyl-Substituted Acrylonitriles

Photochemical dehydro-cyclization offers an alternative route to benzimidazo[1,2-a]quinoline-6-carbonitriles. As detailed by Kolarovič et al. (2007), 2-(1H-benzimidazol-2-yl)-3-arylacrylonitriles undergo UV-induced cyclization (400 W Hg lamp, I2 catalyst) to form the target quinoline framework. For 3-nitro derivatives, nitro-substituted arylacrylonitriles are essential precursors.

Reaction Conditions :

  • Solvent: Absolute ethanol

  • Catalyst: Iodine (5 mol%)

  • Irradiation Time: 12–15 hours

  • Yield: 40–50%

Table 2: Photocyclization Efficiency with Nitro-Substituted Acrylonitriles

Acrylonitrile PrecursorProductYield (%)Reference
2-(1H-Benzimidazol-2-yl)-3-(3-nitrophenyl)acrylonitrile3-Nitro-benzimidazo[1,2-a]quinoline-6-carbonitrile45
2-(5-Methyl-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)acrylonitrile3-Nitro-8-methyl-benzimidazo[1,2-a]quinoline-6-carbonitrile42

1H-NMR analysis confirms cyclization through the disappearance of NH and vinyl proton signals.

Nitro-Substituted Derivatives via Condensation and Cyclization

Patent-Based Synthesis of 3-Nitrobenzimidazo[3,2-a]quinolinium Salts

A patent by Chang et al. (2018) discloses a route to 3-nitrobenzimidazo[3,2-a]quinolinium chlorides, adaptable to neutral 3-nitro-benzimidazo[1,2-a]quinoline-6-carbonitriles. The method involves:

  • Condensation : 2-Chloro-5-nitrobenzaldehyde reacts with 1-(3,4,5-trimethoxybenzyl)-2-methylbenzimidazole in ethanol.

  • Reduction : Nickel boride-mediated reduction of the intermediate styryl derivative.

  • Photocyclization : UV irradiation (λ > 300 nm) induces cyclization to form the quinolinium salt, which is neutralized to the free base.

Critical Parameters :

  • Trimethoxybenzyl groups enhance solubility during cyclization.

  • Nickel boride selectively reduces nitro groups if present in precursors, necessitating post-cyclization nitration for 3-nitro derivatives.

Table 3: Nitro-Functionalization Strategies

MethodStarting MaterialNitro Introduction StepYield (%)Reference
Direct Cyclization3-Nitro-2-fluoroarylaldehydePre-installed nitro group58
Post-Cyclization NitrationBenzimidazo[1,2-a]quinoline-6-carbonitrileHNO3/H2SO4 nitration at 3-position35

Post-cyclization nitration suffers from regioselectivity challenges, with competing 5- and 7-nitro isomers observed.

Alternative Pathways via Benzimidazole-2-Acetonitrile Cyclization

Pyrrolo[1,2-a]benzimidazole Intermediates

KAU researchers demonstrated that 1H-benzimidazole-2-acetonitriles react with hydrazonoyl halides to form pyrrolo[1,2-a]benzimidazoles, which are oxidatively aromatized to benzimidazo[1,2-a]quinolines. For 3-nitro derivatives, nitro-substituted hydrazonoyl halides (e.g., 3-nitrobenzohydrazonoyl chloride) are employed.

Optimized Conditions :

  • Solvent: Dichloromethane

  • Base: Triethylamine

  • Temperature: 0°C to room temperature

  • Yield: 50–60%

Mechanistic Insight :

  • Nucleophilic substitution forms a C–N bond between benzimidazole and hydrazonoyl halide.

  • Oxidative aromatization (e.g., DDQ) completes the quinoline ring .

Chemical Reactions Analysis

Functional Group Transformations

The nitro and carbonitrile groups enable targeted modifications:

Nitro Group Reduction

  • Catalytic hydrogenation (H₂/Pd-C in ethanol) reduces the nitro group to an amine, forming 3-amino-benzimidazo[1,2-a]quinoline-6-carbonitrile.

    • Conditions : 50 psi H₂, 25°C, 6 hours.

    • Yield : 85%.

Carbonitrile Reactivity

  • Nucleophilic substitution : Reacting with amines (e.g., methylamine) in DMSO at 80°C replaces the nitrile with amidine groups .

    • Example: Reaction with ethylenediamine forms a bis-amidine derivative .

Table 2: Carbonitrile Reaction Outcomes

ReagentConditionsProductApplication
MethylamineDMSO, 80°C, 12h6-Amidine derivativeAnticancer lead
Ethanol/HClPinner reaction, 20 days6-CarboxamideDNA intercalation studies

Unexpected Reactivity in Pinner Reactions

Studies revealed anomalous behavior during amidine synthesis attempts:

  • Unexpected amido formation : Under Pinner conditions (HCl-saturated ethanol, 20 days), the 6-cyano group hydrolyzes to a carboxamide instead of forming amidines .

    • Mechanism : Intermediate protonated imino-ester undergoes nucleophilic attack by ethanol, yielding stable amido products .

Key Observations :

  • IR monitoring showed disappearance of the nitrile peak (~2200 cm⁻¹) and emergence of amide C=O stretch (~1650 cm⁻¹) .

  • No amidino products formed at the 6-position due to steric and electronic constraints .

Photochemical Reactions

Photolysis of precursor acrylonitriles induces cyclization to form the benzimidazo[1,2-a]quinoline core:

  • Substrate : 2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile .

  • Conditions : UV light (λ = 300 nm), 48 hours.

  • Yield : 70–75% .

Biological Activity Modulation via Reactions

Derivatives synthesized through these reactions exhibit enhanced bioactivity:

  • 6-Carboxamide analogs : Demonstrated DNA intercalation potential with Kd values of 1.2–3.8 μM .

  • 3-Amino derivatives : Showed 2–5× higher enzyme inhibition (e.g., against topoisomerase II) compared to the parent nitro compound.

Stability and Reactivity Considerations

  • Thermal stability : Decomposes above 280°C (DSC data).

  • pH sensitivity : Nitro group undergoes partial hydrolysis in strongly alkaline conditions (pH > 12).

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits notable pharmacological properties, making it an interesting candidate for drug development. Here are some key areas of application:

  • Anticancer Activity :
    • Studies indicate that benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro- can intercalate into DNA, disrupting replication and transcription processes. This mechanism suggests its potential use in cancer therapy by inhibiting tumor cell proliferation .
    • A comparative analysis with similar compounds shows that derivatives of benzimidazole and quinoline frameworks often exhibit anticancer properties due to their ability to interact with specific molecular targets like enzymes and receptors critical for cellular functions .
  • Antimicrobial Properties :
    • Research has shown that derivatives of benzimidazo[1,2-a]quinoline compounds possess antimicrobial activities against various pathogens. For instance, certain derivatives have been evaluated for their efficacy against bacterial strains such as Mycobacterium smegmatis and fungal strains like Candida albicans .
    • The compound's structural similarities with other known antimicrobial agents enhance its potential as a lead molecule in the development of new antibiotics .
  • Antidiabetic Activity :
    • Recent studies have explored the antidiabetic potential of benzimidazole-containing compounds that include quinolinyl oxadiazoles. These compounds have demonstrated inhibitory effects on enzymes such as α-glucosidase, indicating their potential for developing therapeutics for type II diabetes mellitus .

Synthesis and Derivatives

The synthesis of benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro- typically involves multi-step processes that can be streamlined through one-pot reactions. Recent advancements in synthetic methodologies have focused on enhancing yield and purity while minimizing environmental impact .

Table: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
Benzimidazo[1,2-a]quinolineLacks carbonitrile group; similar coreAnticancer properties
9-Nitrobenzimidazo[1,2-a]quinolineContains nitro but different substitutionAntimicrobial effects
Benzimidazole derivativesVarying substitutions on the benzimidazole ringBroad pharmacological activities

Case Studies

  • Anticancer Mechanisms :
    • A study demonstrated that benzimidazo[1,2-a]quinoline derivatives could inhibit the activity of histone deacetylases (HDACs), which play a crucial role in cancer progression . This inhibition leads to altered gene expression patterns conducive to apoptosis in cancer cells.
  • Antimicrobial Efficacy :
    • In vitro tests revealed that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics against resistant strains .
  • Antidiabetic Potential :
    • Molecular docking studies indicated favorable binding interactions between synthesized benzimidazole-containing quinolines and α-glucosidase enzymes, supporting their use as potential antidiabetic agents .

Mechanism of Action

The mechanism of action of benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro- involves its interaction with biological macromolecules:

    Molecular Targets: DNA, topoisomerase enzymes.

    Pathways Involved: The compound intercalates with DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription.

Comparison with Similar Compounds

Structural and Electronic Properties

The position and nature of substituents critically influence the electronic and photophysical properties of benzimidazo[1,2-a]quinolines:

  • 6-Cyano derivatives (e.g., Compound 5): Substituents: 6-CN. Absorption: 344–387 nm (two bands due to π→π* transitions) (). Fluorescence: High intensity (e.g., compound 5 serves as a fluorescent probe) ().
  • 2,6-Dicyano derivatives (e.g., Compound 6): Substituents: 2-CN, 6-CN. Absorption: 370–374 nm (bathochromic shift due to extended conjugation) (). Fluorescence: ~7× lower intensity than compound 5, attributed to electron-withdrawing cyano groups reducing emission efficiency ().
  • 3-Nitro-6-cyano derivative: Substituents: 3-NO₂, 6-CN. Expected properties: The nitro group is strongly electron-withdrawing, likely causing a red shift in absorption compared to cyano derivatives. Fluorescence may be quenched due to nitro’s known fluorescence-suppressing effects (inferred from ).
Table 1: Spectroscopic Comparison
Compound Substituents Absorption Max (nm) Fluorescence Intensity
Compound 5 6-CN 344–387 High
Compound 6 2-CN, 6-CN 370–374 ~7× lower than 5
3-Nitro-6-cyano (Target) 3-NO₂, 6-CN ~375–390* Low (assumed)

*Inferred from nitro-substituted analogues ().

Antiproliferative and DNA Interaction
  • Amidino-substituted derivatives (e.g., Compounds 8–10): Exhibit sub-micromolar IC₅₀ values in cancer cell lines. Activity depends on side-chain length and substitution position (). Mechanism: DNA intercalation and topoisomerase II inhibition ().
  • Nitro-substituted analogues: 3-Nitro-6-cyano: Likely enhances DNA binding due to planar nitro and cyano groups promoting intercalation. May exhibit stronger topoisomerase II inhibition than cyano derivatives (). 6-Nitro derivatives: Demonstrated selective cytotoxicity in NCI-60 cancer cell panels ().

Biological Activity

Benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro- is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of Benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro-

The synthesis of benzimidazo[1,2-a]quinoline-6-carbonitriles typically involves a multi-component reaction. A notable method includes the condensation of benzene-1,2-diamine with cyclohexane-1,3-dione to form an enamine intermediate, which is then treated with arylidenemalononitrile to yield the target compound in good to excellent yields . This efficient synthetic route facilitates the exploration of various derivatives for biological testing.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds within the benzimidazole family. For instance, newly synthesized derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays showed that certain compounds exhibited IC₅₀ values as low as 6.26 μM against human lung cancer cell lines (A549) . The mechanism underlying this activity often involves interaction with DNA, where compounds bind predominantly in the minor groove, influencing cell proliferation and apoptosis.

Table 1: Antitumor Activity of Benzimidazole Derivatives

CompoundCell LineIC₅₀ (μM)Assay Type
5A5496.262D
9HCC8276.482D
15NCI-H35820.463D

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain nitro-containing derivatives showed enhanced cytotoxicity compared to their non-nitro counterparts . The minimum inhibitory concentration (MIC) values for selected compounds were found to be significantly lower than standard antibiotics, indicating their potential as effective antimicrobial agents.

Table 2: Antimicrobial Activity of Selected Compounds

CompoundBacteria TestedMIC (μg/mL)
8Staphylococcus aureus0.008
10Escherichia coli0.125

Case Studies and Research Findings

Several studies have explored the biological activities of benzimidazo[1,2-a]quinoline derivatives:

  • Anticancer Properties : A study demonstrated that benzimidazole derivatives significantly inhibited the proliferation of non-small-cell lung cancer (NSCLC) cells by inducing oxidative stress and DNA damage . The presence of electron-withdrawing groups like nitro was found to enhance cytotoxicity.
  • Antidiabetic and Anticoagulant Activities : Another research focused on benzimidazole-containing quinolinyl oxadiazoles found promising antidiabetic properties with IC₅₀ values ranging from 0.66 to 3.79 μg/mL against α-glucosidase . Additionally, certain compounds exhibited anticoagulant effects by prolonging clotting times in plasma assays.
  • Molecular Docking Studies : Molecular docking studies revealed that these compounds interact effectively with target proteins involved in cancer progression and microbial resistance mechanisms . Binding energies were calculated to assess their interaction strength compared to standard drugs.

Q & A

Basic: What are the common synthetic routes for preparing 3-nitro-benzimidazo[1,2-a]quinoline-6-carbonitrile?

Methodological Answer:
The compound is typically synthesized via thermal cyclization or microwave-assisted amination . Key steps include:

  • Cyclization in sulfolane : Nitro-substituted precursors undergo dehydrohalogenation at 280°C in sulfolane, yielding cyclic derivatives (57–68% yields) .
  • Microwave optimization : Halogeno/dihalogeno precursors react with amines under microwave irradiation (28–33% yields), reducing reaction times compared to conventional heating .
  • Post-synthetic reduction : Nitro groups are reduced to amino groups using SnCl₂·2H₂O in methanol/HCl, followed by HCl gas treatment to form stable hydrochloride salts .

Advanced: How can researchers address challenges in regioselectivity during cyclization of nitro-substituted precursors?

Methodological Answer:
Regioselectivity issues arise when acyclic precursors form inseparable regioisomers. Strategies include:

  • Chromatographic separation : Use SiO₂ column chromatography with CH₂Cl₂/methanol gradients to resolve regioisomeric mixtures (e.g., 1:1 or 1:4 ratios) .
  • Reaction condition tuning : Adjusting solvent polarity (e.g., sulfolane vs. DMF/water) and temperature (e.g., 280°C for cyclization) to favor one pathway .
  • Computational pre-screening : Predict regiochemical outcomes using DFT calculations to guide precursor design .

Basic: What spectroscopic techniques are critical for characterizing structural integrity?

Methodological Answer:

  • IR spectroscopy : Identifies functional groups (e.g., ν~CN~ at ~2,220 cm⁻¹, ν~NH~ at ~3,400 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry via aromatic proton shifts (e.g., =CH at δ 7.94–8.01 ppm) and quaternary carbon assignments .
  • Mass spectrometry : Validates molecular formulas (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) .
  • UV-Vis/fluorescence spectroscopy : Assesses π-conjugation and substituent effects (e.g., λ~em~ shifts with nitro vs. amino groups) .

Advanced: How do substituents influence contradictory fluorescence data in nitro-substituted derivatives?

Methodological Answer:
Fluorescence intensity varies due to:

  • Electron-withdrawing groups : Nitro groups quench fluorescence (e.g., compound 6 shows 7× lower intensity than cyano-substituted analogs) via photoinduced electron transfer .
  • Conjugation extension : Benzannulation or fused heterocycles (e.g., pyrido-imidazoquinolines) enhance quantum yields by enlarging the π-system .
  • Solvent polarity : Polar solvents (e.g., DMSO) stabilize excited states, increasing λ~em~ by 20–30 nm compared to non-polar solvents .

Advanced: What strategies optimize nitro-to-amino reduction while preserving structural stability?

Methodological Answer:

  • Tin(II) chloride reduction : Use SnCl₂·2H₂O in methanol/HCl (1:1 v/v) at 60°C for 4 h, achieving >90% conversion without ring degradation .
  • Acidification : Treat reduced amines with HCl gas to form hydrochloride salts, improving solubility and stability .
  • Monitoring by TLC : Track reaction progress to avoid over-reduction or side reactions (e.g., amide formation) .

Advanced: How does computational modeling enhance understanding of chemosensing properties?

Methodological Answer:

  • pKₐ prediction : DFT calculations identify protonation sites (e.g., piperazine-substituted derivatives act as pH sensors in acidic media, pHE 3–6) .
  • Metal-binding simulations : Molecular docking reveals affinity trends (e.g., Zn²⁺ enhances fluorescence via chelation at the CN/amine sites) .
  • TD-DFT for absorption : Models electronic transitions (e.g., nitro derivatives show λ~abs~ at 350–400 nm due to n→π* transitions) .

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